4-Chlorobutyryl chloride

Description

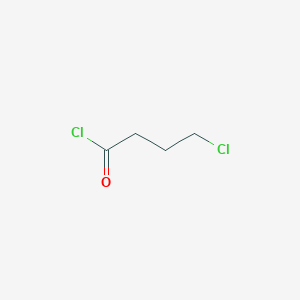

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIZULDSLKBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052114 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light gold liquid; [MSDSonline] | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4635-59-0 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4635-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chlorobutyryl chloride, a critical intermediate in the pharmaceutical and agrochemical industries, from its common precursor, γ-butyrolactone. The document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols.

Introduction

This compound is a versatile bifunctional molecule widely utilized in organic synthesis.[1][2] Its structure, featuring a reactive acid chloride and a terminal alkyl chloride, makes it an essential building block for producing a range of valuable compounds, including antipsychotic drugs (such as trifluoperazine), quinolone antibacterial agents (like ciprofloxacin), and antiepileptic medications (such as levetiracetam).[3][4][5] The most prevalent industrial synthesis begins with the ring-opening chlorination of γ-butyrolactone. This guide explores the core methodologies for this transformation, focusing on the use of various chlorinating agents and catalytic systems.

Reaction Overview and Mechanism

The fundamental transformation involves the cleavage of the ester bond in the cyclic γ-butyrolactone and the subsequent formation of an acyl chloride and a primary alkyl chloride. This is achieved by reacting the lactone with a chlorinating agent.

The general reaction is as follows: γ-Butyrolactone + Chlorinating Agent → this compound

The reaction is a nucleophilic acyl substitution where the chlorinating agent facilitates the ring-opening of the lactone. Catalysts, typically Lewis acids or organic amines, are often employed to enhance the reaction rate and improve yields by activating either the γ-butyrolactone or the chlorinating agent.[1][6]

Synthetic Methodologies

Several chlorinating agents can be used for this synthesis, each with distinct advantages, disadvantages, and specific catalytic requirements.

The reaction of γ-butyrolactone with thionyl chloride is a common and effective method. It is typically catalyzed by a Lewis acid, such as zinc chloride, or a mixed catalyst system to achieve high yields and purity.[6][7][8][9] The process is straightforward and scalable, though it generates SO₂ and HCl as byproducts.[6]

Table 1: Synthesis using Thionyl Chloride

| Catalyst System | Purity | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Mixed Catalyst | ≥ 99% | ≥ 90% | High purity and yield, environmentally friendly process with waste utilization. | [6][7] |

| Zinc Chloride (ZnCl₂) | Not specified | ~82% | Simple operation, readily available materials. | [3][4] |

| Boron Trichloride | ≥ 99.0% | ≥ 96% | Mild reaction conditions, high yield and purity. |[5] |

Bis(trichloromethyl) carbonate, also known as triphosgene (B27547) or "solid phosgene (B1210022)," serves as a safer alternative to gaseous phosgene.[1][10] The reaction is generally catalyzed by organic amines like N,N-dimethylformamide (DMF), pyridine, or triethylamine.[3][11] This method can be performed under solvent-free conditions, which is advantageous from an environmental perspective.[1]

Table 2: Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | o-Chlorotoluene | 120 | 0.5 | 91.4% (product content 93.6%) | [11] |

| DMF | Xylene | 140 | 4 | 73.6% (product content 80.4%) | [11] |

| Triethylamine | Tetrachloroethylene | 130 | 8 | Not specified (product content 31.2%) | [11] |

| Pyridine | Tetrachloroethylene | 120 | 6 | Not specified (product content 45.1%) | [11] |

| Organic Amine | Solvent-free | 120-140 | 0.5 - 8 | > 90% | [1][3] |

| Catalyst B | Toluene | 80 | 2 | 94.3% |[12] |

Direct chlorination using phosgene gas is another established industrial method. While it can achieve very high yields (up to 95%), phosgene is extremely toxic, making its transportation, storage, and handling challenging and subject to stringent safety protocols.[3] Catalysts such as zinc chloride or trimethylbenzylammonium chloride are often used.[13]

Table 3: Synthesis using Phosgene and its Solid Form

| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Phosgene (gas) | Trimethylbenzylammonium Chloride | 130 | 5.5 | 88 mol% | [13] |

| Phosgene (gas) | Not specified | Not specified | Not specified | 95% | [3] |

| Solid Phosgene | ZnCl₂, DMF | 95 | 22 | 92.3% | [10] |

| Solid Phosgene | ZnCl₂, Triphenylphosphine Oxide | 90 | 20 | 87.3% | [10] |

| Solid Phosgene | AlCl₃, DMF | 100 | 14 | 73.1% |[10] |

Experimental Protocols

The following are representative experimental procedures derived from the cited literature.

-

Catalyst Preparation: A mixed catalyst of ZnO and CuO is prepared by reacting them with concentrated sulfuric acid, followed by cooling and drying.

-

Reaction Setup: Charge a reaction vessel with γ-butyrolactone and the prepared mixed catalyst.

-

Reagent Addition: While stirring, slowly add an excess of thionyl chloride to the mixture. The reaction is a nucleophilic substitution that generates this compound and SO₂.

-

Reaction Completion: The reaction is monitored until the conversion of γ-butyrolactone is greater than 95%.

-

Purification: The crude product is purified by distillation under reduced pressure to yield the final product with a purity of ≥ 99%.

-

Reaction Setup: In a four-necked flask equipped with a stirrer and thermometer, add γ-butyrolactone (e.g., 0.10 mol) and an organic amine catalyst such as N,N-dimethylaniline (e.g., 0.005 mol).

-

Heating: Heat the mixture in an oil bath to the target temperature (e.g., 120°C).

-

Reagent Addition: Slowly add a solution of bis(trichloromethyl) carbonate (e.g., 0.04 mol) dissolved in a minimal amount of a high-boiling solvent like o-chlorotoluene, or add it directly if pursuing a fully solvent-free route.

-

Reaction: Maintain the temperature and stir for the required reaction time (e.g., 0.5 hours).

-

Work-up: After the reaction is complete, pass nitrogen through the vessel to remove any residual phosgene.

-

Purification: Remove the solvent (if any) using a rotary evaporator. The final product is obtained by vacuum distillation, collecting the fraction at 105-112°C (50 mmHg).

Purification and Analysis

The primary method for purifying this compound is distillation under reduced pressure .[10][11] Typically, the fraction boiling between 105-112°C at 50 mmHg is collected.[11] Product purity and reaction progress are commonly monitored using Gas Chromatography (GC).[11] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.[14]

Conclusion

The synthesis of this compound from γ-butyrolactone is a well-established industrial process with several viable routes.

-

The thionyl chloride method offers high yields and purity, particularly with optimized mixed catalysts, and represents a balance of efficiency and operational simplicity.[6][7]

-

The triphosgene method provides a safer alternative to gaseous phosgene and allows for high-yielding, solvent-free conditions, aligning with green chemistry principles.[1][3]

-

The phosgene method, while offering excellent yields, poses significant safety hazards that limit its widespread use to facilities equipped to handle highly toxic gases.[3][13]

The choice of method for researchers and drug development professionals will depend on the scale of the synthesis, available equipment, safety protocols, and desired product purity. For most laboratory and pilot-scale operations, the thionyl chloride or triphosgene methods are preferred.

References

- 1. This compound | High Purity | For Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN115745787A - Synthesis and separation method of this compound - Google Patents [patents.google.com]

- 6. CN104592001A - Process method for synthesizing and purifying this compound - Google Patents [patents.google.com]

- 7. Process method for synthesizing and purifying this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Chlorobutyrl Chloride-4635-59-0 [ganeshremedies.com]

- 10. CN101624340A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN101445447A - Synthesis method for this compound - Google Patents [patents.google.com]

- 12. CN111517945A - Method for long-term stable preparation of this compound - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 4-Chlorobutyryl Chloride for Researchers and Drug Development Professionals

Introduction

4-Chlorobutyryl chloride, with the CAS Number 4635-59-0 , is a crucial bifunctional reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its dual reactivity, stemming from a reactive acyl chloride group and a terminal alkyl chloride, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of its properties, synthesis, handling, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical and safety properties of this compound is paramount for its safe handling and effective use in experimental settings. The following tables summarize these key data points.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4635-59-0 | [3] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 141.00 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Odor | Pungent, stench | [1][4] |

| Boiling Point | 173-174 °C (at 760 mmHg) | [1][3][5] |

| Melting Point | -47 °C | [4][5] |

| Density | 1.250 - 1.26 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.461 | [3] |

| Vapor Pressure | 4 hPa at 20 °C | [4][5] |

| Flash Point | 85 °C (185 °F) | [5][6] |

| Autoignition Temperature | 440 °C (824 °F) | [4][5] |

| Solubility | Soluble in diethyl ether, ethanol; slightly soluble in water (reacts) | [3][7] |

Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements (Examples) | Reference(s) |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330 | [5] |

| Acute Toxicity (Inhalation) | Category 2 (Fatal if inhaled) | P260, P271, P284, P304+P340, P310 | |

| Skin Corrosion/Irritation | Category 1A (Causes severe skin burns and eye damage) | P280, P301+P330+P331, P303+P361+P353, P363 | [8] |

| Serious Eye Damage/Irritation | Category 1 | P280, P305+P351+P338, P310 | [4] |

| Corrosive to Metals | Category 1 | P234 | [9] |

| Flammability | Combustible liquid | P210 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful and safe application of this compound in a laboratory setting.

Synthesis of this compound from γ-Butyrolactone

A common and efficient method for the synthesis of this compound involves the reaction of γ-butyrolactone with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate.[1][10]

Materials:

-

γ-Butyrolactone

-

Thionyl chloride or bis(trichloromethyl) carbonate

-

Catalyst (e.g., zinc chloride, DMF, or an organic amine)[11][12]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add γ-butyrolactone and the catalyst.[11]

-

If using a solvent, add it to the flask.

-

Under an inert atmosphere, begin stirring the mixture.

-

Slowly add the chlorinating agent (thionyl chloride or a solution of bis(trichloromethyl) carbonate) dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[11]

-

After the addition is complete, heat the reaction mixture to the specified temperature (typically ranging from 60-140 °C, depending on the catalyst and chlorinating agent) and maintain for several hours until the reaction is complete (monitored by GC or TLC).[11][12]

-

After completion, cool the reaction mixture to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[11]

General Protocol for N-Acylation of Primary Amines

This compound is a highly effective reagent for the acylation of amines to form amides.[13]

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to yield the crude amide product.

-

If necessary, purify the product by recrystallization or column chromatography.

General Protocol for Esterification of Alcohols

The esterification of alcohols with this compound provides the corresponding 4-chlorobutyrate esters.[13]

Materials:

-

This compound

-

Alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to yield the crude ester product.

-

If necessary, purify the product by distillation or column chromatography.

Analytical Methods

Purity assessment is critical for ensuring the quality of this compound and the success of subsequent reactions.

-

Gas Chromatography (GC): A simple and validated GC method can be used for determining the purity and identifying any single maximum impurity in this compound.[14] A common setup involves a DB-5 column with a flame ionization detector (FID).[14]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the analysis of this compound.[15] A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[15]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][16] Its bifunctional nature allows for the introduction of a four-carbon chain that can be further functionalized or used to form heterocyclic structures.

Notable applications include its use in the synthesis of:

-

Levetiracetam: An antiepileptic drug.[14]

-

Mitosene and Mitosane Analogs of Mitomycin C: Antitumor antibiotics.[17]

-

Agrochemicals: Including herbicides and pesticides.[1]

Visualizations

Caption: Synthetic pathway and primary applications of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. products.basf.com [products.basf.com]

- 3. This compound | 4635-59-0 [chemicalbook.com]

- 4. kscl.co.in [kscl.co.in]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [guidechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound | High Purity | For Research [benchchem.com]

- 11. CN111517945A - Method for long-term stable preparation of this compound - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. wjpps.com [wjpps.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. bromchemlaboratories.in [bromchemlaboratories.in]

- 17. 4-Chlorobutyrl Chloride-4635-59-0 [ganeshremedies.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Hydrolysis of 4-Chlorobutyryl Chloride: Mechanism and Rate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4-chlorobutyryl chloride, a crucial bifunctional building block in organic and medicinal chemistry. Understanding the mechanism and rate of its hydrolysis is paramount for its effective use in the synthesis of pharmaceuticals and other fine chemicals, ensuring optimal reaction conditions and minimizing undesired byproduct formation.

The Hydrolysis Mechanism: A Nucleophilic Acyl Substitution

The hydrolysis of this compound proceeds via a well-established nucleophilic addition-elimination mechanism , characteristic of acyl chlorides.[1][2] This two-step process involves the attack of a nucleophile, in this case, a water molecule, on the electrophilic carbonyl carbon of the acyl chloride.

The reaction can be summarized as follows:

Overall Reaction: Cl(CH₂)₃COCl + H₂O → Cl(CH₂)₃COOH + HCl

The mechanism unfolds in the following discrete steps:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Formation of a Tetrahedral Intermediate: This short-lived intermediate possesses a negatively charged oxygen atom and a positively charged oxygen atom from the attacking water molecule.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: A proton is transferred from the oxonium ion to a water molecule or another suitable base, yielding the final product, 4-chlorobutyric acid, and a hydronium ion (which combines with the chloride ion to form hydrochloric acid).

References

Spectroscopic Profile of 4-Chlorobutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chlorobutyryl chloride (CAS No. 4635-59-0), a key bifunctional building block in organic synthesis, particularly in the pharmaceutical industry. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and is essential for the structural elucidation and quality control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.61 | Triplet (t) | 2H | -CH₂-Cl |

| 3.13 | Triplet (t) | 2H | -CH₂-COCl |

| 2.17 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O (Acid Chloride) |

| 47.8 | -CH₂-COCl |

| 44.3 | -CH₂-Cl |

| 27.9 | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Medium | C-H stretch (alkane) |

| 1805 | Strong | C=O stretch (acid chloride) |

| 1445 | Medium | C-H bend (scissoring) |

| 1280 | Strong | C-O stretch |

| 740 | Strong | C-Cl stretch |

| 650 | Strong | C-Cl stretch |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Impact (EI) ionization.

| m/z | Relative Intensity (%) | Assignment |

| 140/142/144 | <1 | [M]⁺ (Molecular ion with Cl isotopes) |

| 105 | 100 | [M-Cl]⁺ (Acylium ion) |

| 77 | 40 | [C₄H₆Cl]⁺ |

| 63 | 15 | [C₃H₄Cl]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

2. Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

-

A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film.

2. Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plates with the sample are placed in the spectrometer's sample holder.

-

The sample spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum.

3. Data Processing:

-

The resulting transmittance or absorbance spectrum is plotted, showing the vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

2. Ionization (Electron Impact - EI):

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

3. Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-Chlorobutyryl Chloride

Abstract

This compound (4-CBCl) is a highly versatile and reactive bifunctional building block crucial in organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a potent electrophilic acyl chloride group and a terminal alkyl chloride, enables a wide array of chemical transformations.[1][2] This guide provides a comprehensive technical overview of the electrophilicity and reactivity of 4-CBCl. It details its physicochemical properties, explores the mechanisms of its key reactions—including nucleophilic acyl substitution, Friedel-Crafts acylation, and cyclizations—and presents its applications in the synthesis of pharmaceuticals and fine chemicals. Detailed experimental protocols for its synthesis and key reactions are provided, alongside tabulated quantitative data for easy reference.

Introduction

This compound, with CAS number 4635-59-0, is a halogenated carboxylic acid derivative that serves as a cornerstone intermediate in the production of numerous Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][3][4] Its utility stems from its dual reactive sites:

-

Acyl Chloride Group: This functional group acts as a powerful electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles such as alcohols, amines, and aromatic compounds.[1][5][6] This reactivity is fundamental for introducing the 4-chlorobutanoyl moiety into target molecules.[3]

-

Terminal Chlorine Atom: The chlorine on the alkyl chain functions as a leaving group for subsequent nucleophilic substitution, a property that is particularly valuable for intramolecular reactions to form nitrogen-containing heterocycles like pyrrolidines and piperidines, which are prevalent motifs in pharmaceuticals.[1]

This unique combination of reactivity makes 4-CBCl an indispensable tool for constructing complex molecular frameworks. This document aims to provide an in-depth analysis of its chemical behavior to support research and development professionals.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent, irritating odor characteristic of acyl chlorides.[2][3][5] It is highly sensitive to moisture, readily hydrolyzing in the presence of water.[2][3][7] It is soluble in common organic solvents like dichloromethane (B109758) and ether.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4635-59-0 | [5][8] |

| Molecular Formula | C₄H₆Cl₂O | [2][5] |

| Molecular Weight | 141.00 g/mol | [2][8] |

| Boiling Point | 173-174 °C (lit.) | [2][8] |

| Density | 1.26 g/mL at 25 °C (lit.) | [2][8] |

| Refractive Index | n20/D 1.461 (lit.) | [2][8] |

| Vapor Pressure | 3 mmHg at 20 °C | [8] |

| Flash Point | 85 °C (185 °F) | [9][10] |

| Autoignition Temp. | 440 °C (824 °F) | [9][10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Description | Reference |

| ¹H NMR (CDCl₃) | Signals typically observed around 3.2 ppm (-CH₂COCl) and other relevant peaks for the alkyl chain protons. | [6][11][12] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the carbonyl carbon, and the carbons of the alkyl chain. | [13][14] |

| FTIR / Near IR | Spectra available for detailed analysis. | [13][15] |

| Mass Spectrometry | GC-MS data available for identification. | [13] |

Core Concepts: Electrophilicity and Reactivity

The pronounced reactivity of 4-CBCl is governed by the high electrophilicity of the carbonyl carbon in the acyl chloride group.[5][6] This electrophilic character is a result of the inductive electron-withdrawing effects of two chlorine atoms and the oxygen atom, which create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6]

The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide

4-CBCl sits (B43327) at the top of this hierarchy, enabling it to be readily converted into other derivatives.

While both this compound and its analogue, 4-bromobutyryl chloride, are potent acylating agents, the bromo- derivative is generally more reactive. This is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻) and the weaker carbon-bromine bond strength (~280 kJ/mol) versus the carbon-chlorine bond (~350 kJ/mol).[6] This difference in reactivity can be exploited by chemists to tune reaction conditions.

Key Reactions and Mechanisms

4-CBCl participates in a variety of reactions, primarily driven by the electrophilic nature of the acyl chloride group.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for 4-CBCl. The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[16]

Caption: General mechanism for Nucleophilic Acyl Substitution.

A. Hydrolysis: 4-CBCl reacts vigorously with water to form 4-chlorobutyric acid and hydrochloric acid.[2] This highlights the need for anhydrous conditions during storage and handling.

B. Esterification: The reaction with alcohols produces the corresponding esters.[1][5] A weak base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.[16]

C. Amidation: Ammonia, primary amines, and secondary amines react readily with 4-CBCl to yield primary, secondary, and tertiary amides, respectively.[1][5][16] Two equivalents of the amine are often used, with the second equivalent acting as a base to neutralize HCl.[16]

Friedel-Crafts Acylation

This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic ring.[17] 4-CBCl reacts with aromatic compounds like fluorobenzene (B45895) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce an aryl ketone.[1] This reaction is a cornerstone in the synthesis of many pharmaceutical intermediates.[1][18]

The mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates with the chlorine of the acyl chloride, facilitating its departure and forming a highly electrophilic, resonance-stabilized acylium ion.[19]

-

Electrophilic Attack: The π-system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[19]

-

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and yielding the final product.[19]

Caption: Logical workflow of the Friedel-Crafts Acylation reaction.

Applications in Synthesis

4-CBCl is a pivotal intermediate in the production of a diverse range of high-value chemicals.

Table 3: Pharmaceutical Applications of this compound

| Pharmaceutical / Class | Therapeutic Area | Role of 4-CBCl | Reference |

| Fexofenadine | Antihistamine | Key intermediate in the API synthesis pathway. | [2][18][20] |

| Butyrophenones (e.g., Trifluperidol) | Antipsychotic | Precursor for the butyrophenone (B1668137) core structure. | [1][4][21] |

| Levetiracetam | Anticonvulsant | Used in the radiosynthesis of ¹¹C-levetiracetam for PET imaging and in synthesis of impurities. | [5][8][22] |

| Quinolone Antibacterials (e.g., Ciprofloxacin) | Antibiotic | Intermediate in the synthesis of quinolone drugs. | [4][22] |

| Mitomycin C Analogs | Antitumor | Used in the preparation of mitosene and mitosane analogs. | [20] |

Beyond pharmaceuticals, 4-CBCl is used to synthesize agrochemicals like isoxaflutole (B1672639) and serves as a building block for fine chemicals and specialty polymers.[2][4][22][23]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound from γ-Butyrolactone

This is the most common industrial method for producing 4-CBCl, typically utilizing thionyl chloride and a Lewis acid catalyst.[1][2][20]

Objective: To synthesize this compound via the catalyzed ring-opening of γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

Thionyl chloride (SOCl₂)

-

Anhydrous zinc chloride (ZnCl₂) (catalyst)

Procedure:

-

To a stirred solution of thionyl chloride (e.g., 8 mL, 0.11 mol) add anhydrous zinc chloride (e.g., 0.6 g, 4.4 mmol).[24]

-

To this mixture, add γ-butyrolactone (e.g., 7.7 mL, 0.1 mol) in a single portion under constant stirring.[24]

-

Heat the reaction mixture to 55 °C and maintain with continuous stirring for 12 hours.[24] Monitor the reaction progress by GC if possible.

-

Upon completion, allow the mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure (e.g., 15-30 mmHg).[24]

-

Collect the fraction boiling between 110-125 °C to obtain pure this compound.[24] Reported yields for this process are typically in the range of 74% to 87%.[1][4][24]

Note: Improved yields (>90%) and purity (>99%) can be achieved using alternative catalysts, such as a mixed catalyst of ZnO and CuO treated with sulfuric acid, or by using bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent.[1][20][25]

Caption: Experimental workflow for the synthesis of 4-CBCl.

Protocol 2: Friedel-Crafts Acylation of Toluene (B28343)

This protocol describes a general laboratory procedure for the acylation of an activated aromatic ring.

Objective: To synthesize 4-chloro-1-(p-tolyl)butan-1-one via Friedel-Crafts acylation.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

This compound (4-CBCl)

-

Toluene

-

Anhydrous dichloromethane (DCM) (solvent)

-

Hydrochloric acid (HCl), aqueous solution (for quench)

-

Sodium bicarbonate (NaHCO₃), saturated solution (for wash)

-

Brine (for wash)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) (for drying)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.[19]

-

Acyl Chloride Addition: Dissolve 4-CBCl (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[19] Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Toluene Addition: Add a solution of toluene (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[19]

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC or GC.

-

Quench: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify further by column chromatography or distillation as needed.

Protocol 3: Comparative Reactivity Analysis by ¹H NMR Spectroscopy

This protocol provides a quantitative method to compare the reactivity of 4-CBCl with another acylating agent, such as 4-bromobutyryl chloride, by monitoring the rate of esterification.[6]

Objective: To quantitatively compare the reaction rate of 4-CBCl with methanol (B129727) at a constant temperature.

Materials:

-

This compound

-

Anhydrous methanol (MeOH)

-

Anhydrous deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) (internal standard)

-

NMR tubes

Procedure:

-

Stock Solutions: Under an inert atmosphere, prepare the following solutions in anhydrous CDCl₃:

-

0.5 M solution of this compound.

-

1.0 M solution of anhydrous methanol.

-

-

NMR Setup: Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).

-

Initial Spectrum: In a clean, dry NMR tube, place 400 µL of the 0.5 M 4-CBCl stock solution. Add 100 µL of CDCl₃ containing TMS. Acquire an initial ¹H NMR spectrum (t=0) of the starting material.[6]

-

Reaction Initiation: Rapidly inject 200 µL of the 1.0 M methanol stock solution into the NMR tube, mix quickly, and immediately re-insert the tube into the spectrometer.[6]

-

Monitoring: Acquire ¹H NMR spectra at regular, predetermined time intervals (e.g., every 5 minutes) until the reaction is near completion (>90% conversion).[6]

-

Data Analysis:

-

For each spectrum, integrate the signal corresponding to a unique proton on the starting acyl chloride (e.g., the triplet for -CH₂COCl) and a unique proton on the methyl ester product (e.g., the singlet for -OCH₃).[6]

-

Calculate the percentage conversion at each time point using the formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100[6]

-

Plot the concentration of the starting material versus time to generate a kinetic profile. The rate can be compared by analyzing the initial rates or the reaction half-life (t₁/₂).[6]

-

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[3][26][27] It is highly toxic and can be fatal if inhaled.[10][26][27] It is also harmful if swallowed.[26]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][27] Use a respirator approved for acid gases if there is a risk of inhalation.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10][21][27] It is moisture-sensitive and should be kept in a tightly sealed container under an inert atmosphere.[9]

Conclusion

This compound is a powerful and indispensable reagent in modern organic synthesis. Its high electrophilicity and bifunctional nature provide chemists with a reliable tool for acylation and the construction of complex heterocyclic systems. A thorough understanding of its reactivity, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the development of pharmaceuticals, agrochemicals, and other advanced materials.

References

- 1. This compound | High Purity | For Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 4635-59-0: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. products.basf.com [products.basf.com]

- 8. 4-氯丁酰氯 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. kscl.co.in [kscl.co.in]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(4635-59-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. 4-Chlorobutyrl Chloride-4635-59-0 [ganeshremedies.com]

- 21. guidechem.com [guidechem.com]

- 22. CN111517945A - Method for long-term stable preparation of this compound - Google Patents [patents.google.com]

- 23. nbinno.com [nbinno.com]

- 24. This compound | 4635-59-0 [chemicalbook.com]

- 25. CN104592001A - Process method for synthesizing and purifying this compound - Google Patents [patents.google.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. lobachemie.com [lobachemie.com]

The Emergence of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutyryl chloride (4-CBCl), a bifunctional molecule with the chemical formula C₄H₆Cl₂O, serves as a cornerstone in modern organic synthesis.[1] Its dual reactivity, stemming from a terminal alkyl chloride and a highly reactive acyl chloride group, has made it an indispensable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the historical development of 4-CBCl synthesis, detailing the evolution of synthetic methodologies from early explorations to contemporary industrial processes. While not attributed to a single discoverer, its prominence grew in the mid-20th century as the demand for complex chemical intermediates rose. This document presents a compilation of key synthetic routes, including quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for researchers and professionals in drug development and chemical synthesis.

Historical Context and Discovery

The history of this compound is not marked by a singular moment of discovery but rather by its gradual emergence as a critical intermediate in organic synthesis. Its utility became increasingly apparent in the mid-20th century with the expansion of the pharmaceutical and chemical industries. The compound's value lies in its ability to introduce a four-carbon chain with two distinct reactive sites, enabling the construction of complex molecular architectures, particularly heterocyclic compounds that are prevalent in many bioactive molecules.[1] Early synthetic work focused on the conversion of readily available precursors, with methods evolving over time to improve yield, purity, and safety. The primary and most enduring synthetic strategies have centered on the ring-opening of γ-butyrolactone and the chlorination of 4-chlorobutyric acid.

Key Synthetic Methodologies

The synthesis of this compound is dominated by several key methods, each with its own set of advantages and historical significance. The choice of method often depends on the desired scale, available reagents, and safety considerations.

From γ-Butyrolactone: Ring-Opening and Chlorination

The most prevalent industrial approach involves the ring-opening of γ-butyrolactone. This method is attractive due to the relatively low cost and high availability of the starting material. The core of this process is the simultaneous ring-opening and conversion of the resulting carboxylic acid to an acyl chloride.

The reaction of γ-butyrolactone with thionyl chloride, often catalyzed by a Lewis acid such as zinc chloride, is a well-established industrial method.[2][3]

Experimental Workflow: γ-Butyrolactone to this compound

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism with Thionyl Chloride

The reaction is believed to proceed through the initial coordination of the lactone's carbonyl oxygen to the Lewis acid catalyst (e.g., ZnCl₂), which makes the carbonyl carbon more electrophilic. Thionyl chloride then attacks the carbonyl carbon, leading to the ring-opening and formation of a chlorosulfite intermediate. This intermediate subsequently decomposes, with the expulsion of sulfur dioxide and a chloride ion, to yield the final this compound.

References

A Comprehensive Technical Guide to the Theoretical Reaction Pathways of 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the theoretical and practical aspects of 4-chlorobutyryl chloride's reaction pathways. As a crucial bifunctional building block, its reactivity is pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] This document outlines its synthesis, key reactions, and the theoretical underpinnings that govern its chemical behavior, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to this compound

This compound (4-CBCl), with the molecular formula C₄H₆Cl₂O, is a versatile intermediate in organic synthesis.[1] Its utility stems from its two distinct reactive sites: a highly reactive acyl chloride group and a terminal alkyl chloride. This dual functionality allows for a broad spectrum of synthetic transformations, including acylation, esterification, and the formation of heterocyclic compounds.[1] It is a key precursor in the synthesis of active pharmaceutical ingredients (APIs) like Fexofenadine and various pesticides.[1][3] Physically, it is a colorless to light yellow liquid with a pungent odor, a boiling point of approximately 173-174 °C, and is sensitive to moisture.[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the ring-opening chlorination of γ-butyrolactone. Alternative methods starting from 4-chlorobutyric acid are also employed.

The most common industrial method involves reacting γ-butyrolactone with a chlorinating agent.[4] Thionyl chloride (SOCl₂), phosgene (B1210022), and bis(trichloromethyl) carbonate (triphosgene) are the principal reagents used for this transformation.[4] The reaction is typically facilitated by a catalyst.

-

Using Thionyl Chloride (SOCl₂): This is a well-established method, often catalyzed by zinc chloride, with reported yields ranging from 82% to 87%.[2][4] While the raw materials are readily available, this process can be associated with high costs and waste generation.[2][5] A process using a mixed catalyst can achieve yields of 90% or greater with a product purity of ≥99%.[6]

-

Using Phosgene: Substituting thionyl chloride with phosgene can increase the yield to 95%.[5][7] This method offers the advantages of cheaper raw materials and reduced SO₂ emissions.[5] However, the high toxicity of phosgene necessitates stringent handling protocols.[5]

-

Using Bis(trichloromethyl) carbonate (Triphosgene): As a safer alternative to phosgene, triphosgene (B27547) can be used in the presence of an organic amine catalyst (like pyridine, DMF, or N,N-dimethylbenzylamine).[4][5] Solvent-free conditions at 120-140°C for 0.5 to 8 hours are a viable, environmentally friendlier option.[4][5]

| Starting Material | Chlorinating Agent | Catalyst | Conditions | Yield | Reference |

| γ-Butyrolactone | Thionyl Chloride (SOCl₂) | Zinc Chloride | - | ~82-87% | [2][4][5] |

| γ-Butyrolactone | Thionyl Chloride (SOCl₂) | Mixed Catalyst | - | ≥90% | [6] |

| γ-Butyrolactone | Phosgene | Trimethylbenzylammonium chloride | 130°C, 5.5 hours | 88 mol% | [8] |

| γ-Butyrolactone | Phosgene | - | - | 95% | [5][7] |

| γ-Butyrolactone | Bis(trichloromethyl) carbonate | Organic Amine | 120-140°C, 0.5-8h (solvent-free) | - | [4][5] |

| γ-Butyrolactone | Bis(trichloromethyl) carbonate | Catalyst A / Toluene (B28343) | 60°C, 2h | 91.5% | [7] |

This protocol is based on the common industrial practice.[4]

-

Apparatus Setup: Assemble a reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is protected from atmospheric moisture with a drying tube.

-

Reactant Charging: To the reaction flask, add γ-butyrolactone and a catalytic amount of zinc chloride.

-

Reagent Addition: Slowly add thionyl chloride to the stirred mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring the evolution of SO₂ and HCl gas (which should be directed to a scrubber).

-

Workup and Purification: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[6]

Caption: Workflow for the synthesis of this compound.

Key Reaction Pathways

The dual functionality of this compound dictates its primary reaction pathways, which are dominated by the electrophilic nature of the acyl chloride group.

This is a classic electrophilic aromatic substitution (EAS) reaction that attaches the 4-chlorobutyryl group to an aromatic ring.[9][10]

Mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion, which is a potent electrophile.[9][10][11]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[9]

-

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.[9][12]

Unlike Friedel-Crafts alkylations, the acylium ion does not typically undergo rearrangement, leading to predictable products.[11]

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

This protocol is adapted from a standard procedure for acylating toluene.[9]

-

Apparatus and Reagents: Use oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Anhydrous dichloromethane (B109758) (DCM) is the recommended solvent.

-

Catalyst Suspension: In a fume hood, charge a reaction flask with anhydrous AlCl₃ (1.1–1.3 equivalents) and anhydrous DCM. Cool the suspension to 0–5 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15–30 minutes, maintaining the temperature between 0–5 °C.

-

Aromatic Substrate Addition: After the acylium ion complex has formed, add a solution of toluene (1.0–1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting ketone by column chromatography or distillation.

This compound reacts readily with primary and secondary amines to form N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism.[13]

Mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π bond and forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion is eliminated as a good leaving group.

-

Deprotonation: A second molecule of the amine acts as a base to deprotonate the positively charged nitrogen atom, yielding the final amide product and an ammonium (B1175870) salt.[13]

Caption: Mechanism of reaction between this compound and an amine.

-

Esterification: In a similar fashion to amidation, this compound reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine, to form the corresponding esters.

-

Hydrolysis: As it is moisture-sensitive, this compound readily hydrolyzes in the presence of water to form 4-chlorobutyric acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous conditions when performing other transformations.

-

Intramolecular Cyclization: The presence of the terminal alkyl chloride allows for the possibility of intramolecular cyclization to form cyclobutanone (B123998) derivatives. This typically requires a subsequent step after the initial acylation reaction, often involving a base or a Lewis acid to facilitate the intramolecular nucleophilic substitution.

Theoretical and Mechanistic Insights

Computational chemistry and kinetic studies are invaluable tools for understanding the nuanced reactivity of acyl chlorides.

-

Computational Studies: Methods like Density Functional Theory (DFT) can be used to model reaction pathways involving this compound.[4] These studies provide deep insights into:

-

Transition State Geometries: Elucidating the three-dimensional structure of transition states, for instance, in the formation of the arenium ion during Friedel-Crafts acylation.[4]

-

Reaction Energetics: Mapping the potential energy surface to calculate activation barriers and reaction enthalpies, thereby explaining pathway preferences and regioselectivity.[4]

-

Catalyst-Substrate Interactions: Modeling how a Lewis acid catalyst like AlCl₃ interacts with the acyl chloride to facilitate acylium ion formation.[4]

-

-

Kinetic Studies: Solvolysis reactions of acyl chlorides can be studied to determine the reaction mechanism. While specific kinetic data for this compound is sparse in public literature, principles from related compounds apply.[14] The Grunwald-Winstein equation is often used to correlate solvolysis rates and provide evidence for the degree of Sₙ1 (unimolecular) or Sₙ2 (bimolecular) character in the transition state.[15][16]

Conclusion

This compound is a highly valuable and reactive chemical intermediate due to its bifunctional nature. Its reaction pathways are primarily dictated by the electrophilic acyl chloride moiety, leading to important transformations such as Friedel-Crafts acylation and amidation. The synthesis of this compound is well-established, primarily from γ-butyrolactone, with ongoing research focused on improving yield, safety, and environmental impact. Theoretical studies, through computational modeling and kinetics, provide a fundamental understanding of its reactivity, enabling the optimization of existing synthetic routes and the design of new molecular architectures for the pharmaceutical and agrochemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Chlorobutyrl Chloride-4635-59-0 [ganeshremedies.com]

- 4. This compound | High Purity | For Research [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. CN104592001A - Process method for synthesizing and purifying this compound - Google Patents [patents.google.com]

- 7. CN111517945A - Method for long-term stable preparation of this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-Chlorobutyryl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-chlorobutyryl chloride, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its boiling point and density, supported by experimental methodologies for their determination.

Core Physical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[1][2] It is recognized for its high reactivity, primarily due to the acyl chloride functional group, making it a potent electrophile.[1] The compound is soluble in organic solvents like diethyl ether and ethanol (B145695) but is sensitive to moisture and hydrolyzes in the presence of water.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 173-174 °C | at standard atmospheric pressure (lit.)[3][4][5][6][7][8] |

| Density | 1.26 g/mL | at 25 °C (lit.)[3][4][5][6][7][8][9] |

| Molecular Weight | 141.00 g/mol | |

| Melting Point | -47 °C | |

| Refractive Index | 1.461 | at 20 °C (lit.)[3][4][7][8] |

| Vapor Pressure | 3 mmHg | at 20 °C[3][7][8] |

Experimental Protocols

Precise determination of the physical properties of this compound is critical for its application in chemical synthesis and process development. The following sections detail the methodologies for determining its boiling point and density.

Boiling Point Determination via Distillation

The boiling point of this compound is determined through fractional distillation, a technique also employed in its purification.

Methodology:

-

Apparatus Setup: A standard fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a calibrated thermometer. The apparatus must be thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Sample Preparation: The crude this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises through the fractionating column.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring an accurate reading of the vapor temperature as it passes into the condenser.

-

Data Collection: The temperature is recorded when the liquid is distilling at a steady rate. The boiling point range is noted from the temperature at which the first drop of distillate is collected to the temperature at which the last drop is collected. For high-purity this compound, this range is narrow. In some procedures, distillation is performed under reduced pressure, and the boiling point is reported at that pressure.

Density Determination

The density of liquid chemicals like this compound can be accurately measured using a pycnometer or a digital density meter, following standardized methods such as ASTM D4052.

Methodology using a Pycnometer:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is brought to a constant, specified temperature (e.g., 25 °C) in a water bath.

-

Weight Measurement: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by dividing the mass of the this compound (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a common workflow for the synthesis of this compound from γ-butyrolactone, followed by its purification to yield the final product with the specified physical properties.

References

- 1. prepchem.com [prepchem.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. CN101624340A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. matestlabs.com [matestlabs.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Stability and Storage of 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-chlorobutyryl chloride, a critical reagent in pharmaceutical and chemical synthesis. Understanding its chemical stability, handling requirements, and decomposition pathways is paramount for ensuring experimental reproducibility, workplace safety, and the integrity of research and development outcomes.

Core Stability Profile

This compound is a colorless to light yellow liquid that is stable at room temperature and pressure when stored under appropriate conditions.[1] However, its reactivity, primarily driven by the acyl chloride functional group, makes it highly susceptible to degradation by atmospheric moisture.[2][3]

The principal degradation pathway for this compound is hydrolysis. In the presence of water, it readily reacts to form 4-chlorobutyric acid and corrosive hydrochloric acid gas. This reaction is typically rapid and is the primary cause of product deterioration when improperly handled or stored.[2]

Thermal decomposition of this compound occurs at temperatures above 120°C.[4] Hazardous decomposition products formed under fire conditions can include carbon oxides (CO, CO₂), hydrogen chloride gas, and phosgene.[4][5]

Quantitative Stability Data

The following table summarizes the key quantitative data related to the stability of this compound.

| Parameter | Value | Reference(s) |

| Decomposition Temperature | > 120°C | [4] |

| Flash Point | 85°C | |

| Auto-ignition Temperature | 440°C | [4] |

Recommended Storage and Handling Conditions

Strict adherence to proper storage and handling protocols is crucial for maintaining the quality and stability of this compound.

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [6] |

| Container | Keep in a tightly closed container. Suitable materials include brown glass bottles or HDPE drums. | [1] |

| Light Exposure | Protect from light. | [1] |

| Ventilation | Store in a well-ventilated area. | [1] |

| Incompatible Materials | Water, strong bases, alcohols, amines, and oxidizing agents. | [4][5] |

| Handling Precautions | Handle in a chemical fume hood. Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. | [4] |

Experimental Protocols

Representative Stability Study Protocol

This protocol is a general guideline for assessing the stability of this compound, based on ICH principles for stability testing of new drug substances.[7][8]

1. Objective: To evaluate the stability of this compound under various environmental conditions over time.

2. Materials:

- This compound (minimum of three batches)

- Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

- Stability chambers set to the conditions outlined in the ICH guidelines.

3. Analytical Methods:

- Purity Assay and Degradation Products: A stability-indicating Gas Chromatography (GC) method should be developed and validated to separate this compound from its potential degradation products, primarily 4-chlorobutyric acid.